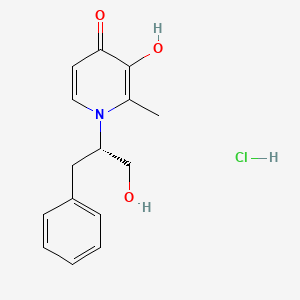![molecular formula C17H19NO4S B2530791 {[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate CAS No. 1794794-08-3](/img/structure/B2530791.png)
{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, which contribute to its diverse chemical behavior and potential utility in research and industry.
Mecanismo De Acción
Target of Action
The primary target of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is the Heat Shock Protein 70 (Hsp70) . Hsp70 is a molecular chaperone involved in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis .
Mode of Action
2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate acts by modulating the activity of Hsp70 . It inhibits the activity of Hsp70, disrupting its normal function and leading to changes in protein folding processes within the cell .
Biochemical Pathways
The inhibition of Hsp70 by 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate affects various biochemical pathways. Hsp70 is involved in the regulation of apoptosis, protein degradation, and cellular stress responses. Therefore, its inhibition can lead to increased apoptosis, altered protein homeostasis, and changes in the cellular response to stress .
Result of Action
The molecular and cellular effects of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate’s action include changes in protein folding and aggregation, increased apoptosis, and alterations in cellular stress responses . These effects can potentially lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-methoxyphenyl ethylamine, which is then reacted with an appropriate isocyanate to form the carbamoyl intermediate. This intermediate is subsequently coupled with 5-methylthiophene-2-carboxylic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group and the thiophene ring can be targets for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic and heterocyclic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate: shares similarities with other carbamoyl and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
IUPAC Name |
[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-7-8-15(23-11)17(20)22-10-16(19)18-12(2)13-5-4-6-14(9-13)21-3/h4-9,12H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLXGGSIPKNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)


![N-(4-BROMOPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2530714.png)
![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2530718.png)
![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
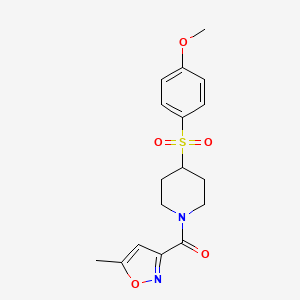

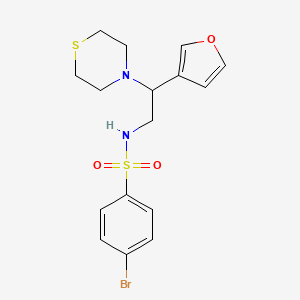
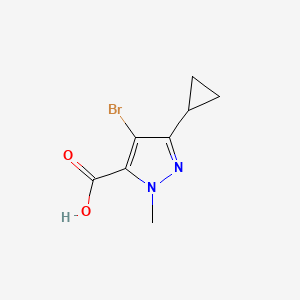
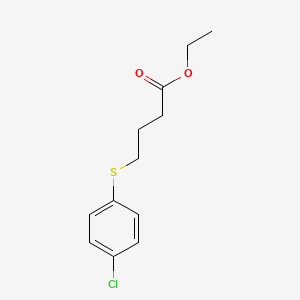
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2530728.png)
